Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate
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Overview
Description
Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate is a boron-containing chemical compound widely used in chemical research and industry. This compound is particularly notable for its stability and reactivity, making it a valuable reagent in various chemical reactions, especially in Suzuki–Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate, also known as KBBF, is a boron-containing chemical compound. It is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of KBBF are the organic groups that participate in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, KBBF interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is the main biochemical pathway affected by KBBF . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of many organic compounds .
Result of Action
The result of KBBF’s action in the SM coupling reaction is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to advancements in fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The efficacy and stability of KBBF can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and solvent, can affect the efficiency of the reaction . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate typically involves the reaction of 4-bromo-2,5-dimethylphenylboronic acid with potassium bifluoride (KHF2). This reaction is carried out under mild conditions, often in an aqueous medium, to yield the desired trifluoroborate salt .
Industrial Production Methods: Industrial production of potassium trifluoroborates, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura cross-coupling reactions. This compound can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.
Oxidation: Strong oxidizing agents like hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound .
Scientific Research Applications
Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium (4-methoxyphenyl)trifluoroborate
- Potassium (4-chlorophenyl)trifluoroborate
Comparison: Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. Compared to other trifluoroborates, it offers distinct advantages in terms of stability and compatibility with various reaction conditions .
Properties
IUPAC Name |
potassium;(4-bromo-2,5-dimethylphenyl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BBrF3.K/c1-5-4-8(10)6(2)3-7(5)9(11,12)13;/h3-4H,1-2H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQAEUXTARFQLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1C)Br)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BBrF3K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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